Troglitazone Sulfate Ammonium Salt is a derivative of Troglitazone, a thiazolidinedione compound primarily used as an insulin sensitizer in the treatment of type 2 diabetes. Troglitazone was withdrawn from the market due to its association with liver toxicity, but its sulfate form is still studied for its biochemical properties and potential applications in scientific research.
Troglitazone Sulfate Ammonium Salt is classified under pharmaceutical compounds, particularly as a reference material in toxicology and drug metabolism studies. It is synthesized from Troglitazone, which undergoes metabolic conversion predominantly to its sulfate conjugate in the human body. This compound is utilized in various research settings to understand drug interactions and hepatotoxicity mechanisms.
The synthesis of Troglitazone Sulfate Ammonium Salt involves several chemical reactions that convert Troglitazone into its sulfate form. The primary method includes:
This process allows for the generation of Troglitazone Sulfate Ammonium Salt, which can be used for further studies regarding its pharmacological properties.
Troglitazone Sulfate Ammonium Salt has a complex molecular structure characterized by:
The three-dimensional conformation of this compound plays a crucial role in its interaction with biological targets and influences its solubility and stability.
Troglitazone Sulfate Ammonium Salt participates in various biochemical reactions, particularly involving:
Troglitazone Sulfate Ammonium Salt exerts its effects primarily through:
These mechanisms underscore the relevance of Troglitazone Sulfate Ammonium Salt in pharmacological research.
Troglitazone Sulfate Ammonium Salt exhibits several notable physical and chemical properties:
These properties are critical for determining its suitability in various experimental protocols.
Troglitazone Sulfate Ammonium Salt is employed in several scientific applications:
This compound serves as an essential tool for researchers exploring drug metabolism, safety profiles, and therapeutic potentials related to insulin sensitizers.
Troglitazone sulfate ammonium salt (CAS 107187-86-0 for the free acid) is a major phase II metabolite of troglitazone, an antidiabetic agent withdrawn due to hepatotoxicity. Its systematic name is 5-[[4-[[3,4-Dihydro-2,5,7,8-tetramethyl-6-(sulfooxy)-2H-1-benzopyran-2-yl]methoxy]phenyl]methyl]-2,4-thiazolidinedione ammonium salt, reflecting its complex organic architecture [1] [3]. The molecular formula is C₂₄H₃₀N₂O₈S₂, with a molecular weight of 538.63 g/mol [1] [5]. The structure integrates:
The sulfate ester group introduces a chiral center at the sulfur atom, but the biological activity of this metabolite is primarily associated with its role as a potent inhibitor of bile salt transporters rather than stereospecific binding [4] [7]. The zwitterionic nature of the molecule, due to the anionic sulfate and cationic ammonium group, significantly influences its solubility and intermolecular interactions [3] [5].
Table 1: Key Molecular Descriptors of Troglitazone Sulfate Ammonium Salt
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₀N₂O₈S₂ |
| Molecular Weight | 538.63 g/mol |
| CAS Number (Free Acid) | 107187-86-0 |
| SMILES Notation | O=C(SC1CC(C=C2)=CC=C2OCC3(C)CCC4=C(C)C(OS(=O)([O-])=O)=C(C)C(C)=C4O3)NC1=O.[NH4+] |
| Chiral Centers | Sulfate sulfur (stereochemistry not specified) |
Synthesis of troglitazone sulfate ammonium salt is achieved via sulfoconjugation of the parent drug troglitazone. While detailed industrial protocols are proprietary, the process involves:
Critical challenges include:
Commercial suppliers (e.g., Santa Cruz Biotechnology, LGC Standards) provide the compound as a neat solid, typically synthesized under Good Manufacturing Practice (GMP)-like conditions for research applications [1] [5].
Stability:
Solubility:
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2